Anthranilic acid

acid-base chemistry zwitterion equilibrium drug formulation

Anthranilic acid (2-aminobenzoic acid) is an ortho-amino substituted aromatic carboxylic acid that serves as a fundamental building block in organic synthesis, particularly for diazonium chemistry, heterocyclic construction, and fluorescent probe development. Unlike its isomeric analogs meta- and para-aminobenzoic acid, the ortho-substitution pattern confers distinct physicochemical properties including zwitterionic character in aqueous solution, intramolecular hydrogen bonding capacity, and unique metal-chelating geometry that directly impact its utility in specific synthetic and analytical applications.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 1321-11-5
Cat. No. B10759529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthranilic acid
CAS1321-11-5
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)N
InChIInChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)
InChIKeyRWZYAGGXGHYGMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 68 °F (NTP, 1992)
Freely soluble in alcohol, ether
Soluble in ethanol, ethyl ether, slightly soluble in trifluoroacetic acid, benzene, very soluble in chloroform, pyridine
In water, 3.5X10+3 mg/L at 25 °C
3.5 mg/mL
Solubility in water, g/100ml at 20 °C: 0.35 (poor)

Structure & Identifiers


Interactive Chemical Structure Model





Anthranilic Acid (CAS 1321-11-5) Technical Profile: A Comparator-Focused Guide for Scientific Procurement


Anthranilic acid (2-aminobenzoic acid) is an ortho-amino substituted aromatic carboxylic acid that serves as a fundamental building block in organic synthesis, particularly for diazonium chemistry, heterocyclic construction, and fluorescent probe development. Unlike its isomeric analogs meta- and para-aminobenzoic acid, the ortho-substitution pattern confers distinct physicochemical properties including zwitterionic character in aqueous solution, intramolecular hydrogen bonding capacity, and unique metal-chelating geometry that directly impact its utility in specific synthetic and analytical applications [1].

Anthranilic Acid Procurement: Why Ortho-Aminobenzoic Acid Cannot Be Replaced by Meta-, Para-, or Unsubstituted Benzoic Acid Analogs


A procurement decision that treats anthranilic acid as interchangeable with its positional isomers (meta- or para-aminobenzoic acid) or with unsubstituted benzoic acid will inevitably fail in applications requiring ortho-specific reactivity. The ortho-arrangement of the amino and carboxyl groups enables unique behaviors not observed in other regioisomers: zwitterion formation that alters solubility and partitioning, intramolecular hydrogen bonding that modulates both acidity and spectral properties, and bidentate metal-chelation geometry essential for selective complexation [1]. Furthermore, the ortho-amino group participates in diazotization-decarboxylation pathways to generate benzyne intermediates—a reactivity profile completely absent in meta and para analogs [2]. The quantitative comparisons below establish the specific, measurable parameters where anthranilic acid diverges meaningfully from its closest substitutes.

Quantitative Differentiation Evidence: Anthranilic Acid (CAS 1321-11-5) vs. Closest Analogs


Carboxylic Acid pKa: Anthranilic Acid (pKa₂ 4.84) vs. Benzoic Acid (pKa 4.20) and Salicylic Acid (pKa 2.97)

Anthranilic acid exhibits a carboxylic acid pKa₂ of 4.84 ± 0.01, which is approximately 0.6 log units higher (less acidic) than unsubstituted benzoic acid (pKa 4.20) and nearly 1.9 log units higher than salicylic acid (pKa 2.97) [1]. This difference arises from the zwitterionic equilibrium unique to ortho-aminobenzoic acid, wherein the amino group protonates the carboxylate, reducing the effective acidity of the carboxylic acid moiety. The meta- and para-aminobenzoic acids exhibit carboxyl pKa values of 3.07 and 4.87 respectively, with para-aminobenzoic acid showing similar acidity but lacking the intramolecular hydrogen bonding and metal-chelation capacity of the ortho isomer [2].

acid-base chemistry zwitterion equilibrium drug formulation

Water Solubility at 25°C: Anthranilic Acid (5.72 g/L) vs. Benzoic Acid (2.9 g/L) vs. Salicylic Acid (2.0 g/L)

Anthranilic acid demonstrates a water solubility of 0.572 g per 100 mL (5.72 g/L) at 25°C, which is approximately 2-fold higher than unsubstituted benzoic acid (0.29 g/100 mL at 20-25°C) and nearly 3-fold higher than salicylic acid (0.2 g/100 mL at 20°C) [1][2]. The ortho-amino group contributes to this enhanced aqueous solubility through zwitterion formation and hydrogen bonding with water molecules, a feature not available to benzoic acid and less pronounced in para-aminobenzoic acid. The meta-aminobenzoic acid isomer exhibits a similar solubility profile to the para isomer, but the ortho substitution confers the greatest water solubility among the aminobenzoic acid positional isomers.

formulation science aqueous processing solubility optimization

Metal Complex Stability and Selectivity: Anthranilic Acid vs. Isomeric Aminobenzoic Acids

Despite exhibiting the lowest amino group basicity among the three isomeric aminobenzoic acids (pKa sequence: meta > para > ortho), anthranilic acid forms the most stable metal complexes with transition metal ions. The ortho-isomer exhibits selective chelation properties towards copper(II) ions that are not observed with meta- or para-aminobenzoic acids [1]. Additionally, anthranilic acid forms bidentate complexes with zinc(II) (log K = 5.71, 1:2 metal-to-ligand ratio) and vanadium(V) (log K = 6.67, 1:1 metal-to-ligand ratio), with the vanadium(V) complex demonstrating superior thermodynamic stability [2]. The free energy values for these complexes are -32.58 kJ/mol (Zn) and -38.07 kJ/mol (V), confirming spontaneous and irreversible complex formation under the specified conditions. Neither benzoic acid nor salicylic acid provides the same bidentate N,O-chelation geometry.

coordination chemistry metal chelation sensor development

Diazotization Reaction Yield: Anthranilic Acid (88-91% to Diphenic Acid) vs. Alternative Aromatic Amines

Under standardized diazotization conditions, anthranilic acid yields 88-91% of diphenic acid (2,2'-biphenyldicarboxylic acid) through a diazonium intermediate that undergoes copper-catalyzed coupling [1]. This high yield is a direct consequence of the ortho-carboxyl group's participation in stabilizing the diazonium intermediate and facilitating the subsequent coupling reaction. In contrast, diazotization of other aromatic amines yields biaryl products in a broad range of 20-90% depending on substituent effects, with many analogs requiring harsher conditions or producing lower, more variable yields [2]. The unique ability of anthranilic acid's diazonium salt to undergo dediazotization-decarboxylation to generate benzyne—a reactive intermediate for Diels-Alder trapping—further distinguishes it from meta- and para-aminobenzoic acids, which do not undergo this transformation [3].

diazonium chemistry biaryl synthesis benzyne generation

Fluorescence Properties: Anthranilic Acid (λex 336 nm, λem 411 nm, Stokes Shift 75 nm) vs. Non-Fluorescent Benzoic Acid Analogs

Anthranilic acid is a native fluorophore with an excitation maximum at 336 nm, emission maximum at 411 nm, and a Stokes shift of 75 nm . The fluorescence quantum yield of anthranilic acid is approximately 0.6 in solution, making it suitable for sensitive detection applications [1]. In stark contrast, benzoic acid and salicylic acid lack native fluorescence under these conditions. Among the aminobenzoic acid isomers, only the ortho isomer (anthranilic acid) exhibits strong fluorescence; the meta- and para-aminobenzoic acids show negligible fluorescence in non-halogenated solvents [2]. N-phenylanthranilic acid derivatives exhibit dual fluorescence due to intramolecular hydrogen bonding, while anthranilic acid itself gives a single emission band, a distinction useful for mechanistic studies [3].

fluorescence spectroscopy analytical detection fluorescent labeling

UV Absorption and Sunscreen Application: Menthyl Anthranilate (ε 5800 M⁻¹cm⁻¹ at 338 nm) as a UVA Filter

Menthyl anthranilate, a commercially significant ester derivative of anthranilic acid, functions as a UVA filter with an absorption maximum at 338 nm in ethanol and a molar absorption coefficient of 5800 M⁻¹ cm⁻¹ [1]. While this molar absorptivity is comparatively lower than some UVB filters (e.g., PABA derivatives), anthranilates uniquely provide protection in the near UVA portion of the spectrum (315-400 nm), complementing UVB filters that absorb at shorter wavelengths [2]. Para-aminobenzoic acid (PABA) and its esters primarily absorb in the UVB range (280-315 nm) and provide negligible UVA protection. The ortho-substitution pattern of anthranilic acid derivatives is essential for this UVA absorption profile; the meta- and para-aminobenzoic acid esters do not exhibit comparable UVA filtering properties.

UV protection sunscreen formulation photostability

Anthranilic Acid (CAS 1321-11-5) Application Scenarios: Where Differentiation Drives Scientific Selection


Synthesis of Symmetrical Biaryl Dicarboxylic Acids (e.g., Diphenic Acid) via Diazotization-Coupling

Anthranilic acid is the preferred starting material for synthesizing diphenic acid (2,2'-biphenyldicarboxylic acid) due to its high and reproducible diazotization-coupling yield of 88-91% under mild aqueous conditions [1]. The ortho-carboxyl group stabilizes the diazonium intermediate and facilitates copper-catalyzed biaryl formation. Meta- and para-aminobenzoic acids cannot undergo this transformation to yield ortho,ortho'-dicarboxylated biaryls, and alternative routes require harsher conditions with lower yields. This application is critical for producing ligands for metal-organic frameworks and chiral catalysts where the ortho-carboxylate orientation defines the coordination geometry [2].

Fluorescent Labeling and Detection in Bioanalytical Assays

The intrinsic fluorescence of anthranilic acid (λex 336 nm, λem 411 nm, quantum yield ≈0.6) enables label-free detection in HPLC, capillary electrophoresis, and glycan analysis workflows . Unlike the non-fluorescent benzoic acid, salicylic acid, and the other aminobenzoic acid isomers, anthranilic acid provides native fluorescence that eliminates the need for external fluorophore conjugation. This property is exploited in the fluorescent labeling of oligosaccharides for structural analysis and in the development of protease activity assays where anthranilic acid serves as both a fluorescent reporter and a linker moiety [3].

Selective Metal Chelation for Copper(II) Sensing and Separation

Anthranilic acid exhibits selective chelation properties towards copper(II) ions that are not observed with meta- or para-aminobenzoic acids [4]. The ortho-substitution pattern uniquely enables bidentate N,O-chelation, forming stable complexes with transition metals (Zn(II) log K = 5.71; V(V) log K = 6.67). This selectivity makes anthranilic acid the compound of choice for developing copper-selective sensors, chelating resins for metal ion separation, and metal-organic frameworks requiring specific coordination geometry. The higher thermodynamic stability of anthranilic acid complexes relative to those formed by isomeric aminobenzoic acids ensures reproducible performance in these applications [5].

UVA Sunscreen Formulation via Menthyl Anthranilate

Anthranilic acid serves as the essential precursor for synthesizing menthyl anthranilate, a UVA filter with λmax = 338 nm that provides protection in the 315-400 nm range [6]. Unlike PABA-based UVB filters that leave skin vulnerable to UVA-induced photoaging, anthranilate derivatives fill a critical gap in broad-spectrum sunscreen formulations. Procurement of high-purity anthranilic acid is necessary for producing menthyl anthranilate that meets cosmetic-grade specifications for use in commercial sunscreen products. The ortho-substitution pattern is irreplaceable for this application, as para-aminobenzoic acid derivatives do not absorb in the UVA region [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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